Butanedioic acid, octenyl-

Übersicht

Beschreibung

Butanedioic acid, octenyl-, also known as octenyl butanedioic acid or octenyl succinate, belongs to the class of organic compounds known as fatty acid esters . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

Succinic acid, which is the base molecule of Butanedioic acid, octenyl-, is a versatile platform chemical with applications in both high-value personal care and food additives markets and in the large volume production of polyester, polyurethanes, plasticizers, and coatings . It can be produced from renewable biomass to replace the conventional petrochemical process .Molecular Structure Analysis

The molecular formula of Butanedioic acid, octenyl- is C4H6O4 . The IUPAC Standard InChI is InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) .Wissenschaftliche Forschungsanwendungen

Construction Materials Enhancement

- Succinic acid, a form of butanedioic acid, has been studied for its impact on concrete strength. It acts as a construction additive, enhancing the compression strength of concrete materials. The research found that the compression intensity of concrete increases with the concentration of succinic acid, optimizing at a concentration of 1% for various concrete types (Parashar et al., 2021).

Chemical Synthesis

- Butanedioic acid is involved in the enantioselective synthesis of specific compounds. One study demonstrated its use in the synthesis of (S)-2-(Aminomethyl)butanedioic acid, showcasing its role in stereoselective alkylation processes (Arvanitis et al., 1996).

- It is also used in palladium-catalyzed decarboxylative coupling reactions, highlighting its utility in organic synthesis and chemical transformations (Moon et al., 2009).

Biofuel and Renewable Chemical Production

- Research on the electrochemical conversion of levulinic acid, related to butanedioic acid, focuses on generating renewable chemicals like valeric acid and butanediol. This demonstrates the potential of butanedioic acid derivatives in producing sustainable energy sources (Santos et al., 2015).

- Escherichia coli has been metabolically engineered to directly produce 1,4-butanediol (BDO), a derivative of butanedioic acid, from renewable carbohydrate feedstocks. This indicates its potential in biocatalytic routes for commodity chemical production (Yim et al., 2011).

Agricultural Applications

- Studies have shown that certain stereoisomers of 2,3-butanediol, related to butanedioic acid, can induce plant resistance against multiple viruses, suggesting its potential in agricultural disease control (Kong et al., 2018).

Chemical Analysis and Solubility Studies

- Butanedioic acid's conformational changes as a function of pH have been analyzed using NMR couplings, providing insights into its chemical properties and interactions (Lit et al., 1993).

- The solubility of butanedioic acid in various solvents has been extensively studied, aiding in understanding its behavior in different chemical environments (Yu et al., 2009).

Environmental and Atmospheric Studies

- Research on the atmospheric concentrations of carboxylic acids, including butanedioic acid, provides valuable data for air quality models and helps understand the impact of these acids on the environment (Fraser et al., 2003).

Advanced Materials and Catalysis

- Butanedioic acid is used in the synthesis of novel nanosized catalysts, indicating its role in promoting advanced chemical reactions and materials science (Goli-Jolodar et al., 2016).

- Its complexes have been explored for their catalytic activities, further showcasing its importance in chemical catalysis (McCann et al., 1997).

Eigenschaften

IUPAC Name |

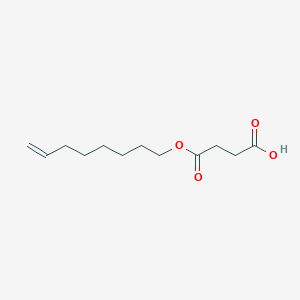

4-oct-7-enoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2H,1,3-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOCOOQWZHQBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54163-66-5 (di-hydrochloride salt), 58641-28-4 (di-potassium salt) | |

| Record name | Octenyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28805-58-5 | |

| Record name | Octenyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)